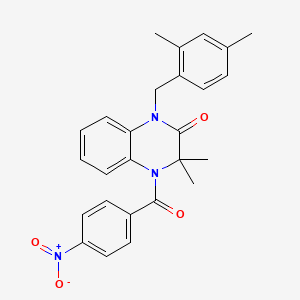![molecular formula C25H22N2O3 B6140531 methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B6140531.png)
methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate, also known as DPC or Diphenylcyclopropenone, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic organic compound that belongs to the class of hydrazones and has a molecular weight of 405.48 g/mol. DPC is known for its immunomodulatory properties and has been used in several studies to investigate its mechanism of action and potential applications.
作用機序
The mechanism of action of methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate is not fully understood, but it is believed to involve the activation of the immune system. This compound has been shown to induce a delayed-type hypersensitivity response, which is characterized by the infiltration of T cells and macrophages into the site of injection. This immune response is thought to be responsible for the therapeutic effects of this compound in alopecia areata and other autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce the production of cytokines, such as interferon-gamma and interleukin-2, which are involved in the immune response. This compound has also been shown to activate dendritic cells, which are important for the initiation of an immune response. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of using methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate in lab experiments is its immunomodulatory properties. This compound can be used to induce a delayed-type hypersensitivity response, which can be useful for studying the immune response. This compound has also been shown to have potential applications in cancer immunotherapy, which makes it an attractive compound for cancer research. However, the synthesis of this compound is a complex process and requires careful handling of the reactants to ensure the purity of the final product. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate. One area of research is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new immunomodulatory compounds. This compound has also shown promising results in cancer immunotherapy, and future research could focus on the development of this compound-based cancer treatments. Finally, this compound could be used in combination with other immunomodulatory compounds to enhance the immune response and improve the efficacy of immunotherapy.
合成法
The synthesis of methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate involves the reaction of 2,2-diphenylcyclopropylcarbonyl chloride with hydrazine hydrate in the presence of a base such as triethylamine. The resulting product is then reacted with methyl 4-hydroxybenzoate to yield the final product, this compound. The synthesis of this compound is a complex process and requires careful handling of the reactants to ensure the purity of the final product.
科学的研究の応用
Methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate has been extensively studied for its potential applications in scientific research. It is known for its immunomodulatory properties and has been used in several studies to investigate its mechanism of action and potential applications. This compound has been shown to induce a delayed-type hypersensitivity response in humans, which has led to its use in the treatment of alopecia areata, a type of autoimmune hair loss. This compound has also been studied for its potential applications in cancer immunotherapy and has shown promising results in preclinical studies.
特性
IUPAC Name |
methyl 4-[(E)-[(2,2-diphenylcyclopropanecarbonyl)hydrazinylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-30-24(29)19-14-12-18(13-15-19)17-26-27-23(28)22-16-25(22,20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,17,22H,16H2,1H3,(H,27,28)/b26-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBZSOOINIZSHE-YZSQISJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2-fluorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6140474.png)
![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6140480.png)
![5-bromo-2-[(2,4-dimethoxybenzyl)amino]benzoic acid](/img/structure/B6140484.png)
![2-[5-(4-bromobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B6140489.png)
![1-{4-[(3-{[4-(1-hydroxypropyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B6140494.png)
![3-(2-fluorophenyl)-5-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6140509.png)

![1-[1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]ethanone](/img/structure/B6140516.png)
![2-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6140518.png)
![ethyl 4-(2-methoxyethyl)-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6140523.png)

![4-[(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6140543.png)